molecular formula C13H14FN3 B8109194 3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine

3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine

Cat. No. B8109194
M. Wt: 231.27 g/mol
InChI Key: YOZGUJJGVBYZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine is a useful research compound. Its molecular formula is C13H14FN3 and its molecular weight is 231.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications :

    • A study by LiangJimmy et al. (2011) details the convergent synthesis of 3-(4-fluorophenyl)-2-isopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine, highlighting its potency as a 5HT7/5HT2 dual antagonist. This compound showcases significant advancements in the regioselective construction of tetra-substituted pyrazole and a unique palladium-catalyzed hydrogenation method for efficient synthesis (LiangJimmy et al., 2011).
    • Dvorak et al. (2021) explored the regioselective assembly of fused pyrazole-azepine heterocycles, specifically synthesizing the 5-HT7 antagonist 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine. This process involved palladium coupling reactions and selective alkylation, contributing to scalable synthesis methods for clinical candidates (Dvorak et al., 2021).
  • Chemical Transformations and Derivatives :

    • Research by Novikov et al. (2005) involved the synthesis of fluoro-substituted pyrroloazepine derivatives. They explored the reaction of azomethine ylides with difluorocarbene, leading to the formation of various heterocyclic compounds including dibenzo[c,f]pyrrolo[1,2-a]azepine derivatives (Novikov et al., 2005).
  • Potential Antiproliferative Activity :

    • Maggio et al. (2014) studied derivatives of the compound, focusing on their antiproliferative activity against various human cancer cell lines. This research highlighted the compound's potential in drug discovery for cancer treatment, with specific derivatives showing promising results in inhibiting the growth of cancer cells (Maggio et al., 2014).
  • Diverse Applications in Medicinal Chemistry :

    • Albright and Du (2000) reported on the synthesis of various tetrahydropyrazoloazepine derivatives, showcasing the compound's versatility in creating a range of tricyclic azepine compounds with potential applications in medicinal chemistry (Albright & Du, 2000).

properties

IUPAC Name

3-(4-fluorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3/c14-10-3-1-9(2-4-10)13-11-5-7-15-8-6-12(11)16-17-13/h1-4,15H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZGUJJGVBYZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine
Reactant of Route 2
3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine
Reactant of Route 3
3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine
Reactant of Route 4
3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine
Reactant of Route 5
3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine
Reactant of Route 6
3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine

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